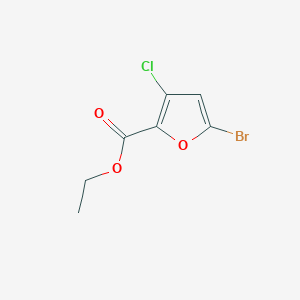
Ethyl 5-bromo-3-chlorofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-3-chlorofuran-2-carboxylate is an organic compound with the molecular formula C7H6BrClO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-chlorofuran-2-carboxylate typically involves the bromination and chlorination of furan derivatives. One common method starts with the furan ring, which undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position. Subsequently, chlorination is carried out using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. The final step involves esterification with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in achieving high yields and purity. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-chlorofuran-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Reduction: Formation of dehalogenated furan derivatives.
Oxidation: Formation of furan-2,3-dicarboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-bromo-3-chlorofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-chlorofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 5-bromo-3-chlorofuran-2-carboxylate can be compared with other halogenated furan derivatives, such as:
Ethyl 5-bromo-2-furoate: Lacks the chlorine substituent, leading to different reactivity and biological activity.
Ethyl 3-chlorofuran-2-carboxylate: Lacks the bromine substituent, resulting in different chemical properties.
Ethyl 5-chlorofuran-2-carboxylate: Contains only a chlorine substituent at the 5-position, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H6BrClO3 |
|---|---|
Molecular Weight |
253.48 g/mol |
IUPAC Name |
ethyl 5-bromo-3-chlorofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
InChI Key |
GDTYQSMWMWJZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















